N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide (CAS: 1252352-35-4) is a synthetic acetamide derivative characterized by a unique molecular architecture. Its structure comprises:
- A 2,4-difluorophenylsulfanyl moiety linked to the acetamide carbonyl, which may enhance lipophilicity and influence receptor binding via halogen interactions .
Molecular Formula: C₁₆H₂₀F₂N₂OS
Molecular Weight: 288.41 g/mol .
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-difluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(15)6-11(12)16/h4-6,9H,2-3,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVRSDQRVABFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate:
Introduction of the Cyano Group:
Attachment of the Difluorophenyl Sulfanyl Group:
Final Coupling Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing automated systems for precise reagent addition and temperature control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic difluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorophenyl sulfanyl moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent-Driven Bioactivity
- Halogenation Effects: The target compound’s 2,4-difluorophenyl group contrasts with the 2-aminophenyl in and the 4-chloro-2-methylphenoxy in WH7 . Fluorine atoms enhance lipophilicity and metabolic resistance, while chlorine/amine groups may alter electronic properties or hydrogen-bonding capacity.
- Cyclopropane vs. Heterocycles: The 1-cyano-1-cyclopropylethyl group provides rigidity compared to the piperazinyl ring in Compound 47 or the triazolyl group in WH7 .
Antimicrobial Potential
- Compounds with sulfanyl or sulfonyl linkages (e.g., Compound 47 and the 2-aminophenyl analog ) exhibit activity against gram-positive bacteria and fungi. The target’s difluorophenylsulfanyl group may similarly interact with microbial enzymes or membranes.
Biological Activity
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide (CAS Number: 1252334-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 296.34 g/mol. The compound features a cyclopropyl group attached to a cyano moiety and a sulfanyl group linked to a difluorophenyl ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1252334-49-8 |
| Molecular Formula | C₁₄H₁₄F₂N₂OS |
| Molecular Weight | 296.34 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Properties
Research indicates that compounds similar in structure to this compound exhibit significant anticancer activity. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperidine analogs induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests that the structural features of this compound may enhance its interaction with cancer-related pathways.
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cancer progression. In particular, compounds that activate or inhibit specific receptors can modulate cellular responses related to proliferation and apoptosis. For instance, the interaction with the IKKb catalytic pocket has been noted as crucial for inhibiting NF-κB transcription factors, which are involved in inflammation and cancer .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize that modifications in the compound's structure can significantly affect its biological activity. The presence of the difluorophenyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity and efficacy against cancer cells .
Study on Anticancer Activity
In a recent study, researchers synthesized various piperidine derivatives and tested their cytotoxicity against multiple cancer cell lines. One derivative demonstrated improved efficacy over traditional chemotherapeutics, indicating that similar modifications could enhance the biological activity of this compound.
Key Findings:
- Enhanced cytotoxicity compared to standard treatments.
- Induction of apoptosis through mitochondrial pathways.
Inhibition Studies
Another study focused on the inhibition of specific enzymes linked to cancer metastasis. The compound was tested for its ability to inhibit M3 muscarinic acetylcholine receptors (M3R), which play a role in cell proliferation and survival in colorectal cancer models .
Results:
- Significant inhibition of M3R was observed.
- Potential for development as a therapeutic agent targeting multiple pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
